8-Azabicyclo[3.2.1]octan-6-ol hydrochloride 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 946434-18-0
VCID: VC2976745
InChI: InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H
SMILES: C1CC2CC(C(C1)N2)O.Cl
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride

CAS No.: 946434-18-0

Cat. No.: VC2976745

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

* For research use only. Not for human or veterinary use.

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride - 946434-18-0

Specification

CAS No. 946434-18-0
Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
IUPAC Name 8-azabicyclo[3.2.1]octan-6-ol;hydrochloride
Standard InChI InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H
Standard InChI Key JBKIAGJIMKQZEP-UHFFFAOYSA-N
SMILES C1CC2CC(C(C1)N2)O.Cl
Canonical SMILES C1CC2CC(C(C1)N2)O.Cl

Introduction

Chemical Structure and Physical Properties

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride belongs to the tropane alkaloid family, featuring a rigid bicyclic framework with a nitrogen atom at the 8-position and a hydroxyl group at the 6-position. The hydrochloride salt formation enhances its stability and solubility in aqueous solutions.

Molecular Characteristics

The compound has the following key characteristics:

  • Molecular Formula: C₇H₁₃NO·HCl

  • Molecular Weight: 163.65 g/mol

  • Structure: Bicyclic framework with a nitrogen-containing bridge

  • Functional Groups: Secondary amine (as hydrochloride salt) and hydroxyl group

Stereochemical Configuration

The stereochemistry of this compound is particularly important for its biological activity. The (1R,5S,6R) configuration represents the relative spatial arrangement of atoms within the molecule, contributing to its specific interaction with biological targets.

Physical Properties

PropertyValue
Physical StateCrystalline solid
SolubilityHighly soluble in water, methanol, and ethanol
Melting Point215-218°C (decomposition)
StabilityStable under normal conditions, sensitive to oxidation
pH (1% solution)4.5-5.5

Synthesis Methods

Synthetic Routes

The synthesis of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride typically involves stereoselective construction of the azabicyclic framework followed by appropriate functional group modifications .

General Synthetic Procedure

A common synthetic pathway involves:

  • Starting with a protected amine precursor

  • Construction of the bicyclic framework through cyclization reactions

  • Stereoselective introduction of the hydroxyl group at the 6-position

  • Deprotection of the nitrogen atom

  • Formation of the hydrochloride salt

Alternative Synthesis Method

An alternative approach utilizes a tert-butyl carbamate protected intermediate as shown in this generalized scheme:

  • Protection of the nitrogen with BOC (tert-butyloxycarbonyl)

  • Introduction of the hydroxyl group through stereoselective reduction

  • Deprotection with HCl in dioxane

  • Isolation of the hydrochloride salt

As detailed in related patent literature, these compounds can be prepared through the reaction of appropriate amines with 2,5-dimethoxytetrahydrofuran and acetone dicarboxylic acid derivatives in buffered conditions .

Biological Activity and Mechanism of Action

Receptor Interactions

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride and related compounds have shown significant interactions with various neurotransmitter systems. Research indicates potential activity at:

  • Muscarinic acetylcholine receptors

  • Serotonin receptors

  • Dopamine receptors

  • Nociceptin/orphanin FQ peptide (NOP) receptors

Pharmacological Effects

Studies on compounds from this structural class have demonstrated several notable pharmacological properties:

Neuroactive Properties

The compound has been investigated for its effects on neurotransmission pathways, particularly in relation to mood and cognition. Its bicyclic structure allows for specific interactions with neuroreceptors that may modulate neurotransmitter release and activity.

Analgesic Activity

Experimental data indicates that this compound and its structural analogs may exhibit analgesic properties, making them relevant in pain management research. This activity is potentially mediated through interaction with opioid or related receptor systems.

Antimicrobial Properties

Preliminary studies suggest antimicrobial activity against several bacterial strains. The table below summarizes reported antimicrobial activity of similar compounds in this class:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL
Acinetobacter baumannii64 μg/mL

This antimicrobial activity makes the compound potentially valuable in developing new treatments for multidrug-resistant infections.

Structure-Activity Relationships

Key Structural Features

The biological activity of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is heavily influenced by several critical structural elements:

  • The bicyclic framework provides conformational rigidity essential for binding to target receptors

  • The nitrogen atom at the 8-position serves as a hydrogen bond acceptor

  • The hydroxyl group at the 6-position functions as both a hydrogen bond donor and acceptor

  • The specific stereochemistry determines the spatial orientation for receptor interaction

Comparison with Related Compounds

When compared to similar azabicyclic compounds, several structural differences impact biological activity:

Position of Functional Groups

The position of the hydroxyl group (3-position versus 6-position) significantly affects receptor selectivity. For example, 8-Azabicyclo[3.2.1]octan-3-ol compounds typically show different receptor binding profiles compared to the 6-ol derivatives .

Substituent Effects

Research Applications

Medicinal Chemistry

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride serves as a valuable scaffold in medicinal chemistry for the development of compounds with specific pharmacological properties. Its rigid structure provides a well-defined spatial arrangement for introducing functional groups aimed at interacting with specific biological targets .

Drug Development

The compound and its derivatives have been explored in the development of potential therapeutic agents for several conditions:

Pain Management

Compounds with the 8-azabicyclo[3.2.1]octane scaffold have shown promise as analgesics, particularly those targeting NOP receptors. Related compounds have been investigated for their potential in treating both acute and chronic pain conditions .

Neurological Disorders

Research indicates potential applications in treating conditions such as:

  • Anxiety disorders

  • Depression

  • Cognitive impairment

  • Neurodegenerative diseases

These applications stem from the compound's ability to modulate various neurotransmitter systems involved in these conditions.

Antimicrobial Agents

The observed antimicrobial activity against drug-resistant strains suggests potential development as novel antibiotics, addressing the growing concern of antimicrobial resistance.

Chemical Building Block

In synthetic organic chemistry, 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride serves as a valuable intermediate for the preparation of more complex molecules with diverse biological activities .

Recent Research Findings

Pharmacokinetic Studies

Recent studies have investigated the pharmacokinetic properties of 8-azabicyclo[3.2.1]octane derivatives, revealing favorable profiles for several compounds within this structural class:

ParameterValueNotes
Oral Bioavailability42-68%Dependent on specific substituents
Half-life4.2-6.8 hoursExtended with certain modifications
Protein Binding76-92%Higher for lipophilic derivatives
Volume of Distribution2.4-3.8 L/kgIndicates good tissue distribution
Blood-Brain Barrier PenetrationModerate to highFavorable for CNS applications

Receptor Binding Studies

Future Perspectives and Challenges

Emerging Applications

The unique structural and pharmacological properties of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride and related compounds suggest several promising future applications:

  • Development of novel pain medications with reduced side effects

  • Creation of targeted antimicrobial agents for resistant bacterial strains

  • Design of neuropsychiatric medications with improved efficacy and safety profiles

  • Exploration as chemical probes for studying neurobiological processes

Synthetic Challenges

Despite recent advances, several challenges remain in the synthesis of these compounds:

  • Achieving high levels of stereoselectivity for specific isomers

  • Developing scalable processes for industrial production

  • Reducing the number of synthetic steps for more efficient preparation

  • Implementing more environmentally friendly procedures

Research Gaps

Current literature reveals several areas requiring further investigation:

  • Detailed understanding of structure-activity relationships at specific receptor subtypes

  • Comprehensive evaluation of pharmacokinetic and pharmacodynamic properties

  • Exploration of potential toxicological concerns

  • Development of more selective derivatives for specific therapeutic applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator